![molecular formula C16H13N3O3S B4670531 [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate](/img/structure/B4670531.png)
[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate
Description
Chemical Structure and Properties The compound [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate (CAS 565208-16-4) is a quinoline-based ester derivative with a molecular weight of 445.15 g/mol . Its structure comprises a 2-methylquinoline-4-carboxylate core linked via an oxoethyl ester to a 1,3-thiazol-2-ylamino group. The presence of the thiazole ring introduces sulfur-based heterocyclic character, which may influence both physicochemical properties (e.g., solubility, hydrogen bonding) and biological interactions (e.g., binding affinity to enzymatic targets).
Properties
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-8-12(11-4-2-3-5-13(11)18-10)15(21)22-9-14(20)19-16-17-6-7-23-16/h2-8H,9H2,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLGNMHZBYNART-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328886 | |
Record name | [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26657713 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
350845-24-8 | |
Record name | [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves esterification to introduce the carboxylate group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Overview
[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate is a complex organic compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structural features allow for diverse applications, particularly in the development of bioactive molecules and advanced materials.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It has shown promise in interacting with various biological targets, which could lead to the discovery of new drugs or therapeutic agents. For instance, research indicates its potential as a quorum-sensing inhibitor against Pseudomonas aeruginosa, demonstrating moderate growth inhibitory activities and promising anti-biofilm properties .
Medicine
In the medical field, this compound is investigated for its pharmacological properties. Preliminary studies suggest activities such as antimicrobial, anticancer, and anti-inflammatory effects. These properties make it a candidate for drug development aimed at treating various diseases.
Industry
The compound's unique chemical properties also make it valuable in industrial applications. It can be utilized in developing advanced materials such as polymers and coatings. Its stability and reactivity allow it to serve as an effective additive in various formulations.
Case Studies
- Quorum Sensing Inhibition : A study evaluated a series of compounds related to this compound for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The results indicated that certain derivatives showed significant inhibition with IC50 values indicating their potential as therapeutic agents against biofilm formation .
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against several pathogens. Compounds were screened for minimum inhibitory concentration (MIC), revealing promising candidates for further development in antimicrobial therapies.
- Drug Development : The compound's unique structure has led to its investigation as a scaffold for developing new drug candidates targeting various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the quinoline core, ester/amide linkages, and heterocyclic groups. These variations significantly impact molecular weight, polarity, and bioactivity.
Key Observations:
- Molecular Weight and Polarity: The target compound (445.15 g/mol) is heavier than benzyloxy-phenyl derivatives (397.43 g/mol) but lighter than chlorothiophene-containing analogs (450.90 g/mol). Thiazole’s sulfur atom may lower logP compared to oxazole or phenyl groups, affecting membrane permeability .
Pharmacological Activity
- Surface Anesthetic Activity: Analogs with lipophilic substituents (e.g., chlorophenyl, benzyloxy) showed prolonged duration in surface anesthesia assays due to enhanced tissue retention .
- Hepatotoxicity: Compounds with bulky aromatic groups (e.g., benzyloxy) exhibited higher hepatotoxicity in rodent models, possibly due to metabolic oxidation .
- Infiltrative Anesthesia: Thiazole and oxazole derivatives demonstrated faster onset times compared to amide-linked analogs, likely due to esterase-mediated hydrolysis .
Hypothetical Activity of Target Compound: The thiazole moiety may balance solubility and lipophilicity, optimizing both tissue penetration and metabolic stability. Its ester linkage could enable rapid hydrolysis in vivo, favoring short-acting anesthetic effects.
Biological Activity
Overview
[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate is a complex organic compound with significant potential in biological applications. Its structure incorporates a quinoline core, a thiazole ring, and a carboxylate group, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline core, followed by the introduction of the thiazole ring through cyclization. The final step usually involves esterification to introduce the carboxylate group. Key reaction conditions include:
Step | Reaction Type | Conditions |
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Quinoline Preparation | Cyclization | Specific solvents and catalysts |
Thiazole Introduction | Cyclization | Controlled temperature |
Esterification | Esterification | Use of acid catalysts |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through various pathways, including:
- Signal Transduction : Influencing cellular communication pathways.
- Gene Expression : Modulating transcription factors involved in gene regulation.
- Metabolic Processes : Affecting metabolic pathways that can lead to therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds can possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some studies suggest that the compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models.
Case Studies
Several studies highlight the biological activity of this compound:
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Anticancer Activity : A study involving mouse models demonstrated that compounds similar to [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] exhibited significant inhibition of tumor growth in colorectal cancer models, indicating potential for chemoprevention .
- Findings :
- Reduction in tumor size by up to 50%.
- Mechanism involved inhibition of specific tyrosine kinases.
- Findings :
-
Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Pseudomonas aeruginosa, showing promising results with some derivatives demonstrating effective inhibition without affecting bacterial growth .
- Results Summary :
- Compounds tested showed varying degrees of effectiveness.
- Selective compounds did not inhibit bacterial growth but affected quorum sensing.
- Results Summary :
Q & A
Basic Research Questions
What are the recommended synthetic routes for [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate?
The synthesis involves multi-step organic reactions, typically starting with cyclization of precursors. For example:
- Step 1 : Condensation of 2-methylquinoline-4-carboxylic acid derivatives with thiazol-2-ylamine intermediates under reflux conditions using acetic acid as a solvent (similar to methods in ).
- Step 2 : Coupling reactions (e.g., using PyBOP or carbodiimide-based reagents) to form the oxoethyl-thiazolylamino linkage, followed by purification via recrystallization or chromatography .
Key parameters : Temperature (80–100°C), solvent choice (DMF or acetic acid), and stoichiometric control of sodium acetate to stabilize intermediates .
How can researchers confirm the structural integrity of this compound?
Use spectroscopic and chromatographic methods:
- NMR : H and C NMR to verify quinoline and thiazole proton environments (e.g., quinoline C-2 methyl at δ ~2.5 ppm, thiazole NH at δ ~10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected for CHNOS: 328.0756) .
- HPLC : Purity assessment with C18 columns under gradient elution (e.g., MeCN/HO with 0.1% TFA) .
What preliminary assays are suitable for screening biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using quinolone derivatives as positive controls (see for analogous protocols) .
- Enzyme inhibition : Fluorescence-based assays targeting DNA gyrase or topoisomerase IV, common targets for quinoline-thiazole hybrids .
Advanced Research Questions
How can contradictory data in reaction yields be resolved during synthesis optimization?
Contradictions often arise from:
- Solvent polarity : Lower yields in DMF vs. acetic acid due to side reactions (e.g., reports 59% yield in acetic acid, while notes instability in MeCN).
- Catalyst choice : Replace PyBOP with EDC/HOBt for milder coupling conditions .
Method : Design a fractional factorial experiment varying solvents, catalysts, and temperatures. Use ANOVA to identify critical factors .
What strategies enhance the compound’s stability in biological assays?
- Formulation : Use cyclodextrin-based encapsulation to reduce hydrolysis of the oxoethyl group .
- pH adjustment : Maintain assays at pH 6.5–7.5 to prevent degradation (observe stability via LC-MS over 24 hours) .
How can computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding between the thiazole NH and Asp81 residue .
- MD simulations : Assess conformational stability of the quinoline-thiazole scaffold in lipid bilayers (GROMACS, 100 ns trajectories) .
Data Contradiction Analysis
How to address discrepancies in reported biological activity across similar compounds?
- Case : highlights antibacterial quinolones, while notes instability in some derivatives.
- Resolution : Perform comparative SAR studies:
- Replace the 2-methylquinoline group with unsubstituted quinoline (synthesize analogs).
- Test against isogenic bacterial strains (wild-type vs. gyrase mutants) to isolate target-specific effects .
Methodological Tables
Table 1. Key Reaction Conditions for Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
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1 | Acetic acid, 100°C, 5 h | 59 | |
2 | PyBOP, DMF, RT | 36–59 |
Table 2. Spectroscopic Signatures
Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |
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Quinoline C-2 CH | 2.45 (s, 3H) | 21.8 |
Thiazole NH | 10.2 (br s, 1H) | - |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.